molecular formula C9H18N2O B8310261 2,5-Diethyl-2,5-dimethylimidazolidin-4-one

2,5-Diethyl-2,5-dimethylimidazolidin-4-one

Cat. No. B8310261
M. Wt: 170.25 g/mol
InChI Key: XDFSLMSBCYMGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethyl-2,5-dimethylimidazolidin-4-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2,5-diethyl-2,5-dimethylimidazolidin-4-one

InChI

InChI=1S/C9H18N2O/c1-5-8(3)7(12)10-9(4,6-2)11-8/h11H,5-6H2,1-4H3,(H,10,12)

InChI Key

XDFSLMSBCYMGDK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(N1)(C)CC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 liter 4-necked round-bottomed flask equipped with a mechanical stirrer and thermocouple thermometer was charged with 250 ml water and 43.3 g (0.232 mol) of 2,5-diethyl-2,5-dimethylimidazolidin-4-thione. In order to make the thione dissolve, 1.8 g NaOH was added. The solution was cooled to 0-2° C. with a dry ice-acetone bath. The flask was fitted with two additional funels. Simultaneously, a solution of 16.7 g NaOH in 100 ml water (total of 18.5 g or 0.464 mol of NaOH used) was added through one of the funnels and 105 ml (0.928 mol) of 30% H2O2 was added through the other funnel. The reaction mixture was stirred rapidly and required extensive cooling during the addition. The 5 liter flask was used to provide a large surface area for efficient cooling of the exothermic reaction. The heat of reaction was 269.2 Kcal/mol; 124. The addition was completed in 2 hours; the mixture was stirred an additional half hour. At the end of this time, TLC indicated that no thione remained. Then, 27.9 g of NaHSO3, (0.172 mol) was added to quench excess peroxide; this reaction is also somewhat exothermic (temperature increases from 26 to 43° C.). The reaction mixture was transferred to a 2 liter round-bottomed flask and the solvent removed with a rotary evaporator (aspirator pressure) to give a white residue. The residue was extracted with 850 ml of boiling ethanol. Then, 50 ml of toluene was added to the solution and 130 ml of water/ethanol/toluene azeotrope distilled to remove any remaining water. The solution was cooled and filtered to remove a small amount (˜1 g) of Na2SO4 and then the ethanol was removed on the rotary evaporator to give a syrup that crystallized on cooling to room temperature. The yield was 37.5 g (95%) mp 58-64° C. IR (nujol) 1705, 1659 cm-1. 1H NMR (CDCl3+D2O) ppm (combination of equal amounts of 2 sets of cis-trans pairs) 0.95-0.98 (m, 12H, CH3 on 4 ethyls), 1.27, 1.31, 1.34, 1.38 (4 s, total 12H, 4 CH3), 1.50-1.70 (m, 8H, CH2 on 4 ethyls). The singlets at 1.34 and 1.38 collapse to a singlet in D2O but now integrate 6H.
[Compound]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
16.7 g
Type
reactant
Reaction Step Three
Name
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27.9 g
Type
reactant
Reaction Step Five
Quantity
43.3 g
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

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